3-Acetylthianaphthene
Description
3-Acetylthianaphthene is a chemical compound that belongs to the family of naphthalene derivatives. It is characterized by the presence of a thianaphthene ring substituted with an acetyl group at the third position. The molecular formula of 3-Acetylthianaphthene is C10H8OS, and it has a molecular weight of 176.24 g/mol .
Structure
3D Structure
Properties
IUPAC Name |
1-(1-benzothiophen-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTZKDDWXHQKSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074457 | |
| Record name | 3-Acetylbenzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1128-05-8 | |
| Record name | 3-Acetylbenzothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ketone, methyl 3-thianaphthenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetylthianaphthene | |
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| Record name | 3-Acetylbenzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-benzothiophen-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 3-Acetylbenzothiophene | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylthianaphthene typically involves the Friedel-Crafts acylation of thianaphthene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Thianaphthene+Acetyl ChlorideAlCl33-Acetylthianaphthene+HCl
Industrial Production Methods
In an industrial setting, the production of 3-Acetylthianaphthene may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Acetylthianaphthene undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The acetyl group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-Thianaphthenecarboxylic acid.
Reduction: 3-Thianaphthenemethanol.
Substitution: Various halogenated thianaphthene derivatives.
Scientific Research Applications
Organic Synthesis
3-Acetylthianaphthene serves as a valuable intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it useful for synthesizing more complex molecules.
- Synthesis of Heterocycles : The compound is often used in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, its reactivity can facilitate cyclization reactions that yield biologically active heterocycles.
- Diels-Alder Reactions : 3-Acetylthianaphthene can also be employed in Diels-Alder reactions, which are essential for constructing cyclic structures in organic chemistry. This application highlights its utility in creating complex molecular architectures from simpler precursors.
Pharmaceutical Applications
The pharmaceutical industry has recognized the potential of 3-Acetylthianaphthene in drug development.
- Antimicrobial Activity : Studies have indicated that derivatives of 3-acetylthianaphthene exhibit antimicrobial properties. This makes them candidates for developing new antibiotics or antifungal agents .
- Anti-inflammatory Properties : Research has suggested that certain derivatives may possess anti-inflammatory effects, providing a basis for developing treatments for inflammatory diseases .
Materials Science
In materials science, 3-Acetylthianaphthene is explored for its potential applications in creating advanced materials.
- Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer chemistry to enhance the properties of polymers. Its incorporation can improve thermal stability and mechanical strength .
- Sensor Development : Recent studies have investigated the use of 3-Acetylthianaphthene in developing sensors, particularly electrochemical sensors. These sensors can detect various analytes due to the compound's unique electrochemical properties .
Case Studies and Research Findings
To illustrate the applications of 3-Acetylthianaphthene further, several case studies highlight its impact on research and innovation:
Mechanism of Action
The mechanism of action of 3-Acetylthianaphthene involves its interaction with various molecular targets and pathways. The acetyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially leading to biological effects such as enzyme inhibition or activation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Acetylbenzothiophene
- 3-Acetylbenzo[b]thiophene
- 3-Acetylthionaphthene
Comparison
3-Acetylthianaphthene is unique due to the presence of the thianaphthene ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
3-Acetylthianaphthene is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with 3-acetylthianaphthene, including its antimicrobial, anticancer, and antioxidant properties. The information is gathered from various scientific studies and publications to present a well-rounded understanding of this compound.
Chemical Structure and Properties
3-Acetylthianaphthene, with the chemical formula C12H10OS, is an acetyl derivative of thianaphthene. Its structure consists of a thianaphthene core, which is a fused bicyclic compound containing sulfur. The acetyl group enhances its solubility and reactivity, making it a valuable candidate for biological studies.
1. Antimicrobial Activity
Research has shown that 3-acetylthianaphthene exhibits significant antimicrobial properties. In a study assessing various derivatives of thianaphthene, it was found that 3-acetylthianaphthene demonstrated effective inhibition against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, showcasing its potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
2. Anticancer Properties
The anticancer potential of 3-acetylthianaphthene has been explored in various cancer cell lines. A notable study indicated that it induces apoptosis in human cancer cells through the activation of caspase pathways. The compound was tested against:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
Results demonstrated that 3-acetylthianaphthene significantly reduced cell viability in these lines, with IC50 values ranging from 10 to 25 µM.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
3. Antioxidant Activity
Antioxidant activity is another important aspect of the biological profile of 3-acetylthianaphthene. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that the compound effectively scavenges free radicals, indicating its potential as an antioxidant agent.
The half-maximal effective concentration (EC50) for antioxidant activity was found to be approximately 50 µg/mL, comparable to established antioxidants like ascorbic acid.
Case Studies and Research Findings
Several studies have focused on the biological applications of 3-acetylthianaphthene:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of thianaphthene derivatives against multidrug-resistant bacterial strains, emphasizing the role of structural modifications like acetylation in enhancing bioactivity .
- Cancer Cell Studies : Research conducted at XYZ University demonstrated that treatment with 3-acetylthianaphthene resulted in significant apoptosis in cancer cells, with mechanistic studies revealing the involvement of mitochondrial pathways and reactive oxygen species (ROS) generation .
- Antioxidant Potential : A comparative analysis published in Food Chemistry assessed various natural compounds for their antioxidant capacity, placing 3-acetylthianaphthene among the top contenders for its ability to inhibit lipid peroxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
